molecular formula C17H24OS B14503960 5-(Phenylsulfanyl)undec-5-EN-2-one CAS No. 62873-27-2

5-(Phenylsulfanyl)undec-5-EN-2-one

Cat. No.: B14503960
CAS No.: 62873-27-2
M. Wt: 276.4 g/mol
InChI Key: HFVZBJCIKBPORT-UHFFFAOYSA-N
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Description

5-(Phenylsulfanyl)undec-5-EN-2-one is an organic compound characterized by the presence of a phenylsulfanyl group attached to an undec-5-en-2-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Phenylsulfanyl)undec-5-EN-2-one typically involves the introduction of a phenylsulfanyl group to an undec-5-en-2-one precursor. One common method includes the reaction of undec-5-en-2-one with phenylsulfanyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phenylsulfanyl chloride.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Phenylsulfanyl)undec-5-EN-2-one can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the undec-5-en-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.

    Medicine: It may serve as a precursor for the development of new drugs.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Phenylsulfanyl)undec-5-EN-2-one depends on its specific application and the molecular targets involved. For instance, if used as a drug precursor, its mechanism would involve the interaction of its derivatives with biological targets such as enzymes or receptors. The phenylsulfanyl group may play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    5-(Phenylsulfanyl)undec-5-EN-2-one: Characterized by the presence of a phenylsulfanyl group.

    5-(Phenylsulfanyl)undec-5-EN-2-ol: Similar structure but with an alcohol group instead of a ketone.

    5-(Phenylsulfanyl)undec-5-EN-2-sulfone: Similar structure but with a sulfone group instead of a sulfanyl group.

Uniqueness

This compound is unique due to its specific combination of a phenylsulfanyl group and an undec-5-en-2-one backbone. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various synthetic and research applications.

Properties

CAS No.

62873-27-2

Molecular Formula

C17H24OS

Molecular Weight

276.4 g/mol

IUPAC Name

5-phenylsulfanylundec-5-en-2-one

InChI

InChI=1S/C17H24OS/c1-3-4-5-7-12-17(14-13-15(2)18)19-16-10-8-6-9-11-16/h6,8-12H,3-5,7,13-14H2,1-2H3

InChI Key

HFVZBJCIKBPORT-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=C(CCC(=O)C)SC1=CC=CC=C1

Origin of Product

United States

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